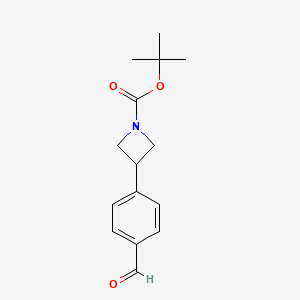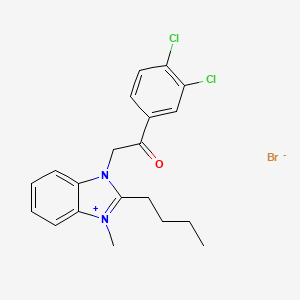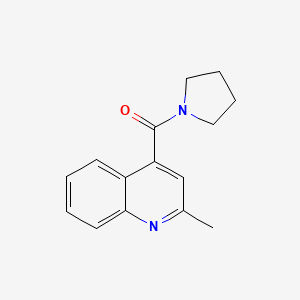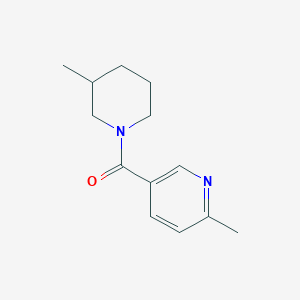![molecular formula C15H12BrFN2O3 B7479529 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide, also known as BFHB, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under standard laboratory conditions. However, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide has not been extensively studied in vivo, which limits its potential use in animal models.
Future Directions
There are several potential future directions for the study of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide. One area of interest is the potential use of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in the brain and to determine its potential efficacy in animal models of neurodegenerative disorders. Another area of interest is the potential use of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in combination with other drugs or therapies for the treatment of cancer or microbial infections. Further studies are needed to determine the optimal dosing and administration of 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide in combination with other drugs or therapies.
Synthesis Methods
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide can be synthesized using a two-step process. The first step involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluoroacetophenone. The second step involves the reaction of 3-fluoroacetophenone with 2-bromo-N'-benzohydrazide in the presence of a base such as potassium carbonate to form 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide. The yield of the final product is around 60%.
properties
IUPAC Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3/c16-13-7-2-1-6-12(13)15(21)19-18-14(20)9-22-11-5-3-4-10(17)8-11/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWXNSUFLDUAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)

![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)

![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)